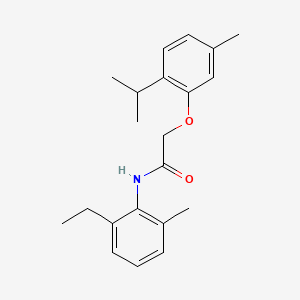

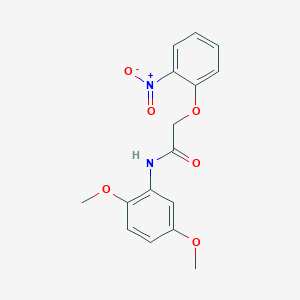

![molecular formula C16H19N3O2S B5568265 N-[(3R*,4R*)-3-hydroxy-1-(3-thienylmethyl)piperidin-4-yl]nicotinamide](/img/structure/B5568265.png)

N-[(3R*,4R*)-3-hydroxy-1-(3-thienylmethyl)piperidin-4-yl]nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of nicotinamide derivatives often involves complex reactions with various reagents. For instance, N-1-Naphthyl-3-oxobutanamide reacts with arylidinecyanothioacetamide in ethanol/piperidine solution, leading to the formation of nicotinamide derivatives, which can then cyclize to form thieno[2,3-b]pyridine derivatives (Hussein et al., 2009).

Molecular Structure Analysis

The molecular structures of nicotinamide derivatives are characterized by their unique conformations and bonding patterns. For example, the molecular conformations of N-alkyl-2-(methylsulfanyl)nicotinamide derivatives exhibit a higher degree of torsion between the pyridine ring and the amide group compared to unsubstituted compounds, influencing the compound's chemical reactivity and interactions (Gomes et al., 2013).

Chemical Reactions and Properties

Nicotinamide derivatives undergo various chemical reactions, influencing their chemical properties. The interaction of nicotinamide with different reagents leads to the formation of diverse compounds, such as pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives, showcasing the compound's versatile chemical behavior (Gad-Elkareem et al., 2006).

Physical Properties Analysis

The physical properties of nicotinamide derivatives, such as solubility and melting points, are crucial for their practical applications. Studies have shown that nicotinamide can enhance the solubility of poorly water-soluble molecules, acting as a hydrotropic agent, which is essential for its use in various formulations (Suzuki & Sunada, 1998).

Chemical Properties Analysis

The chemical properties of "N-[(3R*,4R*)-3-hydroxy-1-(3-thienylmethyl)piperidin-4-yl]nicotinamide" and similar compounds are defined by their functional groups and molecular interactions. For instance, the presence of the hydroxyethylidene-1,1-diphosphonatogermanates in nicotinamide derivatives can influence their reactivity and potential applications in various chemical reactions (Seifullina et al., 2004).

Applications De Recherche Scientifique

Enzyme Activity and Inhibition

Nicotinamide N-methyltransferase (NNMT), an enzyme closely related to nicotinamide and its derivatives, plays a crucial role in the N-methylation of nicotinamide and related compounds. This enzyme's activity can significantly impact the metabolism and therapeutic efficacy of related compounds, including N-[(3R*,4R*)-3-hydroxy-1-(3-thienylmethyl)piperidin-4-yl]nicotinamide. Studies have focused on developing assays for characterizing substrates and inhibitors of NNMT, which could be crucial for understanding the action of such compounds (Rini et al., 1990) (van Haren et al., 2016).

Structural and Molecular Characterization

The structural basis of substrate recognition in NNMT provides insight into how nicotinamide and its derivatives, including N-[(3R*,4R*)-3-hydroxy-1-(3-thienylmethyl)piperidin-4-yl]nicotinamide, interact with this enzyme. Understanding the structural aspects is essential for developing new therapeutic agents targeting NNMT and its related pathways (Peng et al., 2011).

Pharmaceutical and Therapeutic Potential

Nicotinamide derivatives, including N-[(3R*,4R*)-3-hydroxy-1-(3-thienylmethyl)piperidin-4-yl]nicotinamide, may have significant pharmaceutical applications. For example, certain nicotinamide derivatives have been investigated for their potential as anti-cancer agents, suggesting that N-[(3R*,4R*)-3-hydroxy-1-(3-thienylmethyl)piperidin-4-yl]nicotinamide could also have similar applications. These derivatives can influence various biological pathways, offering potential for the development of new treatments (Choi et al., 2013).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[(3R,4R)-3-hydroxy-1-(thiophen-3-ylmethyl)piperidin-4-yl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2S/c20-15-10-19(9-12-4-7-22-11-12)6-3-14(15)18-16(21)13-2-1-5-17-8-13/h1-2,4-5,7-8,11,14-15,20H,3,6,9-10H2,(H,18,21)/t14-,15-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHIXUSFQEGDRPZ-HUUCEWRRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1NC(=O)C2=CN=CC=C2)O)CC3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]([C@@H]1NC(=O)C2=CN=CC=C2)O)CC3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

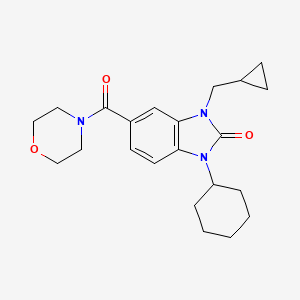

![4-methyl-2-[3-(1-pyrrolidinylcarbonyl)phenoxy]pyrimidine](/img/structure/B5568184.png)

![5-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1,2,3-benzothiadiazole](/img/structure/B5568191.png)

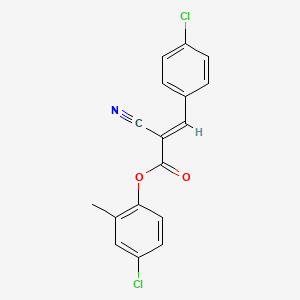

![N-{3,5-dichloro-2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5568205.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-nitrobenzamide](/img/structure/B5568215.png)

![(3S*,4R*)-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-4-pyridin-3-ylpyrrolidine-3-carboxylic acid](/img/structure/B5568223.png)

![8-[(3-chloro-4-hydroxyphenyl)acetyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5568226.png)

![4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]morpholine](/img/structure/B5568239.png)

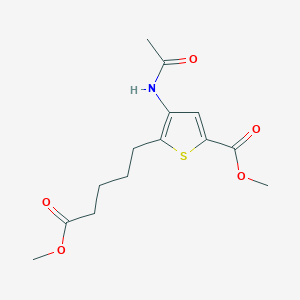

![1-(3,4-dihydroxyphenyl)-2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}ethanone](/img/structure/B5568264.png)

![1-cyclopentyl-5-oxo-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-3-pyrrolidinecarboxamide](/img/structure/B5568281.png)